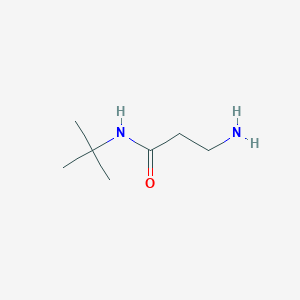

3-Amino-N-(tert-butyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-tert-butylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)4-5-8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRPQMHTKWRIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-N-(tert-butyl)propanamide from 3-Aminopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-amino-N-(tert-butyl)propanamide, a valuable building block in medicinal chemistry and drug development. The primary focus is on the direct amide coupling of 3-aminopropanoic acid and tert-butylamine. This document delves into the strategic considerations for this synthesis, including the necessity of amino group protection, the selection of appropriate coupling reagents, and detailed, field-proven experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process. This guide is intended to be a self-validating system for researchers, ensuring reproducibility and success in the laboratory.

Introduction and Strategic Overview

The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical industry.[1] this compound serves as a key intermediate in the development of various therapeutic agents. Its structure incorporates a primary amine and a secondary amide, providing versatile handles for further molecular elaboration.

The direct coupling of a carboxylic acid and an amine to form an amide bond is a kinetically slow process that requires activation of the carboxylic acid.[2] Furthermore, the presence of a free amine on the starting material, 3-aminopropanoic acid, presents a significant challenge: the potential for self-polymerization. To circumvent this, a protection-coupling-deprotection strategy is the most logical and efficient approach.

This guide will focus on a robust and widely applicable method: the use of a tert-butyloxycarbonyl (Boc) protecting group for the amine of 3-aminopropanoic acid, followed by an EDC/HOBt mediated coupling with tert-butylamine, and subsequent deprotection of the Boc group.

The Critical Role of Amine Protection

Amino groups are nucleophilic and can react with activated carboxylic acids.[3] In the synthesis of this compound from 3-aminopropanoic acid, the presence of the primary amine in the starting material can lead to intermolecular side reactions, primarily the formation of polyamides. To ensure the desired selective reaction between the carboxylic acid of one molecule and the amine of another (tert-butylamine), the amino group of 3-aminopropanoic acid must be temporarily rendered non-nucleophilic.[3][4]

This is achieved through the use of a protecting group.[4] Carbamates are a widely used class of protecting groups for amines due to their ease of installation and removal under relatively mild conditions.[5] The tert-butyloxycarbonyl (Boc) group is a particularly common choice.[5]

The Rationale for Choosing the Boc Protecting Group:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including the basic conditions often used in amide coupling reactions.

-

Ease of Removal: It can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which are typically orthogonal to the conditions used for amide bond formation.[5]

-

Minimal Side Reactions: The byproducts of Boc deprotection (isobutylene and carbon dioxide) are volatile and easily removed.

The overall synthetic strategy is therefore a three-step process:

-

Protection: Protection of the amino group of 3-aminopropanoic acid with a Boc group.

-

Coupling: Amide bond formation between the Boc-protected 3-aminopropanoic acid and tert-butylamine.

-

Deprotection: Removal of the Boc group to yield the final product.

Synthetic workflow for this compound.

Amide Bond Formation: The Coupling Reaction

The condensation of a carboxylic acid and an amine to form an amide bond requires the activation of the carboxylic acid.[1] Carbodiimides are a class of reagents commonly used for this purpose.[6][7]

The EDC/HOBt Coupling System: A Mechanistic Insight

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct.[2] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization if the carboxylic acid is chiral and can also rearrange to an unreactive N-acylurea.

To mitigate these side reactions and improve the efficiency of the coupling, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[6][8] HOBt acts as a nucleophile, trapping the O-acylisourea intermediate to form an activated HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to a cleaner and more efficient reaction with reduced risk of racemization.[8][9]

Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier |

| 3-Aminopropanoic acid | C₃H₇NO₂ | 89.09 | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Sigma-Aldrich |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific |

| Dioxane | C₄H₈O₂ | 88.11 | VWR |

| tert-Butylamine | C₄H₁₁N | 73.14 | Acros Organics |

| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | BenchChem[2] |

| HOBt | C₆H₅N₃O | 135.12 | BenchChem[2] |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR |

| Saturated aq. NaHCO₃ | - | - | - |

| Brine | - | - | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Fisher Scientific |

Step 1: Synthesis of N-Boc-3-aminopropanoic acid

-

Dissolution: In a 250 mL round-bottom flask, dissolve 3-aminopropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (to a concentration of ~0.5 M with respect to the amino acid).

-

Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x).

-

Acidify the aqueous layer to pH 2-3 with 1M aqueous HCl at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-aminopropanoic acid as a white solid.

Step 2: Synthesis of tert-Butyl N-[3-(tert-butylamino)-3-oxopropyl]carbamate

-

Initial Setup: To a round-bottom flask, add N-Boc-3-aminopropanoic acid (1.0 equiv), HOBt (1.2 equiv), and tert-butylamine (1.1 equiv).[2]

-

Dissolution: Dissolve the mixture in anhydrous DCM (to a concentration of ~0.2 M).[2]

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.[2]

-

Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[2] Then, add DIPEA (2.5 equiv) dropwise.[2]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Aqueous Work-up:

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected amide.[2]

Step 3: Synthesis of this compound (Deprotection)

-

Dissolution: Dissolve the purified tert-butyl N-[3-(tert-butylamino)-3-oxopropyl]carbamate (1.0 eq) in dichloromethane (to a concentration of ~0.1 M).

-

Addition of TFA: Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1M aqueous NaOH.

-

Extract the product with dichloromethane (3x).

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization and Data

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques.

| Compound | Technique | Expected Data |

| N-Boc-3-aminopropanoic acid | ¹H NMR | Peaks corresponding to the Boc group (singlet, ~1.4 ppm) and the propyl chain. |

| ¹³C NMR | Resonances for the carbonyl, Boc carbonyl, and aliphatic carbons. | |

| MS (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight. | |

| tert-Butyl N-[3-(tert-butylamino)-3-oxopropyl]carbamate | ¹H NMR | Signals for both the Boc and tert-butyl groups, as well as the propyl chain. |

| ¹³C NMR | Resonances for the two amide carbonyls and all aliphatic carbons. | |

| MS (ESI) | [M+H]⁺ corresponding to the molecular weight. | |

| This compound | ¹H NMR | Disappearance of the Boc signal and characteristic shifts for the propyl chain protons. |

| ¹³C NMR | Absence of the Boc carbonyl and characteristic shifts for the remaining carbons. | |

| MS (ESI) | [M+H]⁺ corresponding to the molecular weight (145.22 g/mol ).[10] | |

| FT-IR | Characteristic N-H stretching and C=O stretching frequencies for the primary amine and secondary amide. |

Troubleshooting and Key Considerations

-

Incomplete Protection: If the protection step is incomplete, unreacted 3-aminopropanoic acid can be removed during the acidic work-up of the subsequent coupling reaction.

-

Low Coupling Yield: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates. If the reaction stalls, adding a second portion of EDC·HCl may be beneficial.

-

Difficult Purification: The urea byproduct from EDC can sometimes be difficult to remove. Thorough aqueous washes are crucial. If it persists, a silica gel plug filtration prior to column chromatography can be effective.

-

Incomplete Deprotection: If TLC indicates remaining starting material after the initial deprotection time, extend the reaction time or add more TFA.

Conclusion

The synthesis of this compound from 3-aminopropanoic acid is a well-established process that relies on a strategic protection-coupling-deprotection sequence. The use of a Boc protecting group in conjunction with an EDC/HOBt mediated amide coupling provides a reliable and high-yielding route to this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this compound for their drug discovery and development endeavors.

References

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

- Gunda, G. K., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5628-5631.

- RSC Advances. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (2004). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection.

-

ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. Retrieved from [Link]

-

Chemical Science. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-aminopropanoate. Retrieved from [Link]

-

ResearchGate. (2020). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Retrieved from [Link]

-

PubChem. (n.d.). 3-(tert-Butylamino)propanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-(tert-butylamino)-N,N-diethylpropanamide. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyl-N-propylpropanamide. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). n-Tert-butylpropanamide. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protective Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 209467-48-1|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of 3-Amino-N-(tert-butyl)propanamide: A Technical Guide

Introduction

3-Amino-N-(tert-butyl)propanamide, a bifunctional organic molecule, incorporates a primary amine and a secondary amide linked by a propyl chain. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and elucidation of its role in chemical transformations. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous structures. This approach provides a robust framework for researchers engaged in the synthesis, analysis, and application of this compound.

The structural formula of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | 1.3 - 1.5 | Singlet | 9H |

| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

| -CH₂-C=O | 2.2 - 2.5 | Triplet | 2H |

| -CH₂-CH₂- | 2.8 - 3.1 | Triplet | 2H |

| -NH- | 5.5 - 6.5 | Broad Singlet | 1H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

tert-Butyl Protons (-C(CH₃)₃): A prominent singlet is predicted in the upfield region (δ 1.3 - 1.5 ppm), integrating to nine protons. This is a characteristic signal for a tert-butyl group, where all nine protons are chemically equivalent and have no adjacent protons to couple with[1].

-

Amine Protons (-NH₂): A broad singlet is expected between δ 1.5 and 2.5 ppm, corresponding to the two protons of the primary amine. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water or other protic species in the solvent[2][3].

-

Methylene Protons adjacent to Carbonyl (-CH₂-C=O): These two protons are expected to appear as a triplet in the range of δ 2.2 - 2.5 ppm. The triplet multiplicity arises from spin-spin coupling with the adjacent methylene protons.

-

Methylene Protons adjacent to Amine (-CH₂-CH₂-): This signal, also a triplet, is predicted to be further downfield (δ 2.8 - 3.1 ppm) due to the deshielding effect of the adjacent electronegative nitrogen atom[4].

-

Amide Proton (-NH-): A broad singlet is anticipated in the downfield region (δ 5.5 - 6.5 ppm). The chemical shift of amide protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding effects[5].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | 28 - 30 |

| -C (CH₃)₃ | 50 - 52 |

| -C H₂-C=O | 35 - 40 |

| -C H₂-NH₂ | 40 - 45 |

| -C =O | 172 - 175 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

tert-Butyl Methyl Carbons (-C(C H₃)₃): A single resonance is expected between δ 28 and 30 ppm for the three equivalent methyl carbons of the tert-butyl group[1][6].

-

tert-Butyl Quaternary Carbon (-C (CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to appear in the range of δ 50 - 52 ppm.

-

Methylene Carbon adjacent to Carbonyl (-C H₂-C=O): This carbon is expected to resonate at approximately δ 35 - 40 ppm.

-

Methylene Carbon adjacent to Amine (-C H₂-NH₂): Due to the deshielding effect of the nitrogen atom, this carbon signal is predicted to be slightly downfield compared to the other methylene carbon, in the range of δ 40 - 45 ppm[3].

-

Carbonyl Carbon (-C =O): The amide carbonyl carbon will be the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 172 - 175 ppm[7][8].

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

A standard protocol for acquiring high-quality NMR spectra involves the following steps[9][10][11]:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all carbon signals, simplifying the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak. For the ¹H NMR spectrum, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine and secondary amide functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| N-H (Amine) | 3300 - 3500 | Asymmetric and symmetric stretching (two bands)[2][12][13][14] |

| N-H (Amide) | 3250 - 3400 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Amide I) | 1630 - 1680 | Stretching[12] |

| N-H (Amine) | 1580 - 1650 | Bending (scissoring)[4][14] |

| N-H (Amide II) | 1510 - 1570 | Bending |

| C-N | 1000 - 1350 | Stretching[4][14] |

Interpretation of the Predicted IR Spectrum:

-

N-H Stretching Vibrations: The region between 3200 and 3500 cm⁻¹ will be particularly informative. The primary amine (-NH₂) is expected to show two distinct, sharp to medium intensity bands corresponding to asymmetric and symmetric N-H stretching[2][12][13][14]. The secondary amide (-NH-) will exhibit a single, often broader, absorption band in a similar region.

-

C=O Stretching (Amide I Band): A strong, sharp absorption band is predicted in the range of 1630-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide[12]. This is often one of the most intense peaks in the spectrum.

-

N-H Bending Vibrations: The primary amine is expected to show a bending (scissoring) vibration between 1580 and 1650 cm⁻¹[4][14]. The secondary amide will display an "Amide II" band, resulting from a combination of N-H bending and C-N stretching, in the region of 1510-1570 cm⁻¹.

-

C-H and C-N Stretching: Aliphatic C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹. The C-N stretching vibrations for both the amine and amide groups are expected to appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹[4][14].

Experimental Protocol for ATR-FTIR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation[15][16][17][18][19].

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a soft cloth soaked in a volatile solvent like isopropanol and allow it to dry completely.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of this compound directly onto the center of the ATR crystal. If the sample is a solid, use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak labeling as needed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 144.22 g/mol ), the following key ions are predicted in an electron ionization (EI) mass spectrum.

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 144 | [C₇H₁₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 129 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 88 | [CH₂=C(OH)NHC(CH₃)₃]⁺˙ | McLafferty Rearrangement[20][21] |

| 86 | [H₂N-CH₂-CH₂-C≡O]⁺ | α-cleavage with loss of tert-butyl radical |

| 58 | [CH₂=NHC(CH₃)₃]⁺ | α-cleavage |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 144. As the molecule contains two nitrogen atoms, this peak will have an even m/z value, consistent with the nitrogen rule[4].

-

Loss of a Methyl Group (m/z 129): A common fragmentation for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a peak at m/z 129.

-

McLafferty Rearrangement (m/z 88): Amides with a γ-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α-β carbon-carbon bond[20][21]. This would lead to the formation of a radical cation with m/z 88.

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group (α-cleavage) can occur, with the charge being retained on either fragment.

-

Loss of the tert-butyl radical would result in a fragment at m/z 86.

-

Cleavage of the C-C bond adjacent to the primary amine can lead to the formation of an iminium ion. Cleavage between the two methylene groups could lead to a fragment at m/z 58.

-

-

tert-Butyl Cation (m/z 57): The highly stable tert-butyl cation is a very common fragment and is expected to be a prominent peak in the spectrum.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS)[22][23].

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV)[24][25][26]. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound. The predicted data, based on fundamental spectroscopic principles and analysis of related structures, offers a valuable resource for the characterization of this compound. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data. It is the author's hope that this guide will serve as a useful tool for researchers in the fields of chemical synthesis, drug discovery, and materials science.

References

-

JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

- Navarrete-Vázquez, G., et al. (2018).

-

Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from a hypothetical URL based on the provided text.

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from a hypothetical URL based on the provided text.

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

- ACD/Labs. t-Butyl group towers over other 1H resonances. Retrieved from a hypothetical URL based on the provided text.

- UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Retrieved from a hypothetical URL based on the provided text.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from a different hypothetical URL based on the provided text.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? Retrieved from [Link]

-

Semantic Scholar. (1987, February 1). 1H NMR chemical shifts of gaseous amines. Retrieved from [Link]

- University of Cambridge, Department of Chemistry. NMR Sample Preparation. Retrieved from a hypothetical URL based on the provided text.

- Oregon State University. Spectroscopy of Amines. Retrieved from a hypothetical URL based on the provided text.

-

SpectraBase. tert-Butyl alcohol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Journal of Visualized Experiments. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

- University of Toronto Scarborough. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from a hypothetical URL based on the provided text.

- Benchchem. (2025). Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide. Retrieved from a hypothetical URL based on the provided text.

- University of Calgary. 1H NMR Spectroscopy. Retrieved from a hypothetical URL based on the provided text.

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

- A-Level Chemistry. 13-C NMR Chemical Shift Table.pdf. Retrieved from a hypothetical URL based on the provided text.

- Oregon State University. 13C NMR Chemical Shifts. Retrieved from a hypothetical URL based on the provided text.

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

- Zerbe, O., et al. (2015). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Journal of Medicinal Chemistry, 58(15), 5969-5976.

- Claridge, T. D. W. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. Retrieved from a hypothetical URL based on the provided text.

-

The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

- Agilent. Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from a hypothetical URL based on the provided text.

- SlideShare. ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT. Retrieved from a hypothetical URL based on the provided text.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Wikipedia. Electron ionization. Retrieved from [Link]

- University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. Retrieved from a hypothetical URL based on the provided text.

-

Chegg. (2018, October 9). Solved This is the characteristic pattern for the tert-butyl. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR Spectroscopy Of Amines [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. youtube.com [youtube.com]

- 9. How To [chem.rochester.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. utsc.utoronto.ca [utsc.utoronto.ca]

- 16. youtube.com [youtube.com]

- 17. agilent.com [agilent.com]

- 18. mt.com [mt.com]

- 19. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 20. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 23. Electron ionization - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 26. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-N-(tert-butyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N-(tert-butyl)propanamide is a fascinating molecule that holds potential for various applications in research and development, particularly within the pharmaceutical and life sciences sectors. As a derivative of β-alanine, it belongs to the class of β-amino amides, which are known for their diverse biological activities.[1][2][3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective application, from designing synthetic routes to formulating it for biological assays.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing that experimental data for this specific molecule is not extensively available in public literature, this document also serves as a practical manual, offering detailed, field-proven protocols for the experimental determination of its key characteristics. This approach empowers researchers to validate and expand upon the existing knowledge base, ensuring scientific integrity and enabling robust drug development programs.

Molecular Identity and Structure

A clear understanding of the molecular identity is the foundation of any chemical study.

Chemical Structure:

Caption: 2D Chemical Structure of this compound

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 209467-48-1 | [4][5] |

| Molecular Formula | C₇H₁₆N₂O | [4][5] |

| Molecular Weight | 144.22 g/mol | [5] |

| Canonical SMILES | CC(C)(C)NC(=O)CCN | N/A |

Physicochemical Properties: A Blend of Known and Predicted Data

A summary of the available and predicted physicochemical properties of this compound is presented below. It is crucial to note that many of these values are computational predictions and should be verified through experimental determination.

Table of Physicochemical Properties:

| Property | Value | Source | Notes |

| Melting Point | Not available | N/A | Experimental determination recommended. |

| Boiling Point | Not available | N/A | Experimental determination recommended. |

| Solubility | Soluble in water (predicted) | [6] | The presence of an amide group and an amino group suggests high polarity and the ability to form hydrogen bonds, indicating likely solubility in water and other polar solvents like ethanol and methanol.[6] |

| pKa | Not available | N/A | The primary amine group is expected to have a pKa in the range of 9-10. Experimental determination is crucial for understanding its ionization state at physiological pH. |

| LogP | -0.4 (predicted) | [7] | The negative predicted LogP value suggests that the compound is hydrophilic. |

| Storage Conditions | Sealed in dry, 2-8°C | [5] | Standard for many amine-containing compounds to prevent degradation. |

Experimental Protocols for Physicochemical Characterization

To empower researchers with the tools to obtain precise and reliable data, this section provides detailed, step-by-step protocols for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Experimental Workflow:

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Detailed Protocol:

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container.

-

Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand at the same constant temperature to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It is highly recommended to filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the analyte.

-

Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.

Determination of pKa: Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable functional groups. For this compound, this is crucial for understanding the protonation state of the primary amine.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water.

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. Determine the equivalence point (the point of maximum slope on the titration curve). The volume of titrant at the half-equivalence point is half of that at the equivalence point. The pKa is equal to the pH at the half-equivalence point.

-

Replication: Repeat the titration at least three times to obtain an average pKa value and assess the precision.

Determination of Lipophilicity (LogP): The Shake-Flask Method

The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer). After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Experimental Workflow:

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Detailed Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water (or buffer) and vice versa by mixing them vigorously and allowing them to separate overnight.

-

Partitioning: In a suitable container, add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase. Add a small amount of a stock solution of this compound.

-

Equilibration: Seal the container and shake it gently for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

-

Sampling and Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

-

Replication: Perform the experiment in triplicate to ensure reliable results.

Stability Profile

Potential Incompatibilities:

-

Strong oxidizing agents: May lead to degradation of the molecule.[8]

-

Strong reducing agents: Could potentially affect the amide group.[8]

-

Strong acids and bases: Can catalyze hydrolysis of the amide bond.[8][9]

For long-term storage, it is recommended to keep the compound in a tightly closed container in a cool, dry place.[8]

Biological Context and Potential Applications

This compound is a derivative of a β-amino acid. β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] They are known to exhibit antifungal, antibacterial, and anticancer properties.[1] Furthermore, β-amino amides have been investigated as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes.[1]

The incorporation of β-amino acids into peptides can lead to peptidomimetics with enhanced stability against proteolytic degradation, a longer half-life, and potentially novel biological activities.[10] The specific biological role and potential applications of this compound are yet to be fully elucidated and represent a promising area for future research.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While a complete experimental dataset is not yet publicly available, this guide offers a combination of known identifiers, predicted properties, and, most importantly, detailed and robust protocols for the experimental determination of its key characteristics. By following the outlined methodologies, scientists can generate high-quality, reliable data to support their research and development endeavors, ultimately unlocking the full potential of this promising molecule.

References

-

Fazal-ur-Rehman M (2018) Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

-

propanamide - Solubility of Things. Solubility of Things. [Link]

-

Propanamide Definition - Intro to Chemistry Key Term. Fiveable. [Link]

-

β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Acta Chimica Slovaca. [Link]

-

Research status of β-amino amides and our design blueprint a,... - ResearchGate. ResearchGate. [Link]

-

Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed. PubMed. [Link]

-

Develop high-quality peptidomimetics with Creative Proteomics' β-Amino Acids Analysis solutions - Bio-IT World. Bio-IT World. [Link]

-

3-(Tert-butylamino)propanamide | C7H16N2O | CID 28307015 - PubChem. PubChem. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. mmsl.cz [mmsl.cz]

- 3. researchgate.net [researchgate.net]

- 4. This compound [chemicalbook.com]

- 5. 209467-48-1|this compound|BLD Pharm [bldpharm.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-(Tert-butylamino)propanamide | C7H16N2O | CID 28307015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propanamide(79-05-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fiveable.me [fiveable.me]

- 10. Develop high-quality peptidomimetics with Creative Proteomics’ β-Amino Acids Analysis solutions [bio-itworld.com]

3-Amino-N-(tert-butyl)propanamide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-N-(tert-butyl)propanamide, a molecule of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, structural features, potential synthetic pathways, and prospective applications, offering field-proven insights for laboratory and development settings.

Core Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 209467-48-1[1]

-

Molecular Formula: C₇H₁₆N₂O

-

Molecular Weight: 144.22 g/mol

Molecular Structure

The structure of this compound features a primary amine, a propanamide backbone, and a sterically hindering tert-butyl group attached to the amide nitrogen. This combination of a nucleophilic primary amine and a robust amide bond makes it an interesting building block in the synthesis of more complex molecules.

Molecular Structure of this compound

A proposed two-step synthesis of this compound from Boc-protected β-alanine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-amino-N-(tert-butyl)propanamide

-

To a solution of N-Boc-β-alanine (1 equivalent) in anhydrous dichloromethane (DCM) are added 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

The mixture is stirred at 0°C for 30 minutes.

-

tert-Butylamine (1.1 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-Boc-3-amino-N-(tert-butyl)propanamide, which can be purified by column chromatography.

Step 2: Synthesis of this compound (Final Product)

-

The purified N-Boc-3-amino-N-(tert-butyl)propanamide (1 equivalent) is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).

-

The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.

-

Upon completion of the deprotection, the solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in a minimal amount of water and basified with a saturated solution of NaHCO₃ or NaOH to a pH of >10.

-

The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest several potential areas of utility in drug development. The presence of a primary amine and a stable amide linkage makes it a valuable scaffold or building block.

Role as a Synthetic Intermediate

The primary amino group serves as a key functional handle for further chemical modifications. It can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce diverse pharmacophores. The tert-butyl group can provide steric bulk, which may be advantageous for modulating interactions with biological targets and can also enhance metabolic stability by shielding the amide bond from enzymatic cleavage. [2][3]

Potential as a Bioisostere

The tert-butyl group is often used in medicinal chemistry to probe steric requirements of binding pockets and can act as a bioisostere for other bulky groups. [2]The incorporation of this moiety can influence a compound's pharmacokinetic properties, such as solubility and membrane permeability.

Analogue for Bioactive Aminopropanamides

Derivatives of 3-aminopropanamide have been investigated for various therapeutic applications. For instance, certain derivatives have been explored for their antitumor properties. [4]The structural framework of this compound makes it a candidate for the synthesis of novel libraries of compounds to be screened for a range of biological activities.

Spectroscopic Characterization (Predicted)

No specific spectral data for this compound has been found in the searched literature. The following are predicted key signals based on the analysis of its functional groups and comparison with similar N-tert-butyl amides. [5]

-

¹H NMR:

-

A singlet integrating to 9 protons for the tert-butyl group.

-

Signals corresponding to the two methylene groups of the propanamide backbone.

-

A broad singlet for the primary amine protons.

-

A broad singlet for the amide N-H proton.

-

-

¹³C NMR:

-

A signal for the quaternary carbon of the tert-butyl group.

-

Signals for the methyl carbons of the tert-butyl group.

-

Signals for the two methylene carbons.

-

A signal for the amide carbonyl carbon.

-

-

FT-IR:

-

Characteristic N-H stretching vibrations for the primary amine and the secondary amide.

-

A strong C=O stretching vibration for the amide carbonyl group.

-

N-H bending vibrations.

-

Safety and Handling

Specific safety data for this compound is not readily available. However, based on the known hazards of structurally related aliphatic amines and amides, the following precautions should be taken. [6][7]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile or neoprene), and a lab coat. [6]Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. * Toxicity: Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract. [7]While the toxicity of this specific compound is unknown, it should be handled with care.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its combination of a reactive primary amine and a sterically hindered amide makes it an attractive scaffold for the development of novel compounds with tailored properties. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and potential applications to aid researchers in its further exploration.

References

- The Royal Society of Chemistry. (2017). Supporting Information for a scientific publication.

- Benchchem. (n.d.). 3-Aminopropanamide hydrochloride. Retrieved from Benchchem website. This product page discusses the biological activity of 3-aminopropanamide hydrochloride, including its potential antitumor properties.

- San Diego Convention Center. (2015, January 5). SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). β-AMINOPROPIONITRILE and BIS-(β-CYANOETHYL)AMINE. Retrieved from Organic Syntheses website.

- BLDpharm. (n.d.). This compound. Retrieved from BLDpharm website. This product page provides the CAS number, molecular formula, molecular weight, and storage conditions for the compound.

- ChemicalBook. (n.d.). N-(tert-Butyl)benzylamine(3378-72-1) 13C NMR spectrum. Retrieved from ChemicalBook website.

- BOC Sciences. (n.d.). This compound. Retrieved from Labshake website. This product page lists the CAS number for the compound.

- Cole-Parmer. (2018, May 14). SAFETY DATA SHEET. This safety data sheet for Sodium Amide provides general guidance on handling reactive amide compounds.

- ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from ResearchGate. This article discusses the spectroscopic characteristics of N-tert-butyl amides.

- Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository. This paper describes a method for synthesizing 3-aminopropionitriles.

- Morzycki, J. W., Maj, J., Nikitiuk, A., Kwolek, G., & Malinowska, B. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249–256.

- Chegg. (2020, April 24). Can someone help and label the peaks for the IR, C-NMR and H-NMR. The product is N-tert-butylbenzamide. Retrieved from Chegg.com.

- SpectraBase. (n.d.). N-tert-Butylbenzamide - Optional[FTIR] - Spectrum. Retrieved from SpectraBase website. This database contains an FTIR spectrum for N-tert-butylbenzamide.

- Benchchem. (n.d.). 3-aminopropanamide. Retrieved from Benchchem website.

- ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate.

- Google Patents. (n.d.). US20030114488A1 - New processes for producing beta-alanine derivatives. Retrieved from Google Patents.

- Google Patents. (n.d.). US5334745A - Preparation of 3-aminopropionitriles. Retrieved from Google Patents. This patent outlines a process for preparing 3-aminopropionitriles.

- Kapoor, A., & Malik, A. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library.

- Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. (2020). RSC Advances, 10(70), 42947–42967. This review highlights the use of tert-butanesulfinamide in asymmetric synthesis.

- Santa Cruz Biotechnology. (n.d.). 3-aminopropanamide hydrochloride. Retrieved from Santa Cruz Biotechnology website. This product page provides information on 3-aminopropanamide hydrochloride.

- Advances in the synthesis of β-alanine. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1247511. This review article discusses various synthetic routes to β-alanine and its precursors.

- Cornell University Environmental Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from Cornell University website. This document provides general information on the hazards of various chemical functional groups.

- PubChem. (n.d.). 3-Aminopropanamide hydrochloride. Retrieved from PubChem. This entry provides chemical information for 3-aminopropanamide hydrochloride.

- Frontiers in Bioengineering and Biotechnology. (2023). Advances in the synthesis of β-alanine. This article provides a comprehensive review of chemical and biological methods for synthesizing β-alanine.

- Chem-Impex. (n.d.). Boc-β-tert-butyl-L-alanine. Retrieved from Chem-Impex website. This product page discusses the applications of a protected β-alanine derivative in peptide synthesis and pharmaceutical research.

- ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine synthesis. Retrieved from ChemicalBook website. This page provides a synthesis procedure for Boc-L-alanine.

- ChemicalBook. (n.d.). 3-Aminopropionitrile synthesis. Retrieved from ChemicalBook website. This page outlines a synthesis method for 3-aminopropionitrile.

- Chem-Impex. (n.d.). β-Alanine tert-butyl ester hydrochloride. Retrieved from Chem-Impex website. This product page describes the uses of β-alanine tert-butyl ester hydrochloride in pharmaceutical and biochemical research.

- ResearchGate. (2015). Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. This article discusses the role of the tert-butyl group and its isosteres in medicinal chemistry.

- Metabolically Stable tert-Butyl Replacement. (2013). ACS Medicinal Chemistry Letters, 4(5), 454–458.

Sources

- 1. tri-iso.com [tri-iso.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. visitsandiego.com [visitsandiego.com]

- 7. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

A Methodological Framework for Determining the Organic Solvent Solubility of 3-Amino-N-(tert-butyl)propanamide and Related Novel APIs

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences process chemistry, formulation development, purification strategies, and the overall timeline of drug development. This technical guide presents a comprehensive, systematic framework for determining the solubility of novel compounds, using 3-Amino-N-(tert-butyl)propanamide as a representative model. As specific solubility data for this compound is not extensively published, this paper focuses on the predictive analysis and experimental methodologies required to generate such crucial data. We provide detailed, field-proven protocols for both equilibrium and high-throughput solubility screening, explain the scientific rationale behind experimental choices, and offer a strategy for data interpretation and presentation. This guide is intended for researchers, chemists, and formulation scientists engaged in the preclinical and process development stages of pharmaceutical research.

Introduction: The Imperative of Solubility Profiling

In modern drug development, speed and precision are paramount. The journey of a novel molecule from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone characteristic. For a compound like this compound, its solubility profile in a range of organic solvents dictates the feasibility of:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and controlling reaction kinetics.

-

Crystallization and Purification: Designing efficient processes to isolate the API with high purity and yield.

-

Formulation: Developing stable and bioavailable dosage forms, from oral solids to parenteral solutions.

-

Analytical Method Development: Preparing stock solutions and standards for assays like HPLC and UPLC.[1]

Failing to establish a robust solubility profile early can lead to significant downstream challenges, including batch-to-batch variability, poor bioavailability, and costly project delays.[2] This guide, therefore, provides a proactive, methodical approach to solubility determination.

Physicochemical Characterization and Solubility Prediction

Before embarking on experimental work, a structural analysis of the target molecule provides invaluable predictive insights into its likely solubility behavior.[3]

Molecular Structure: this compound Formula: C₇H₁₆N₂O[4] Molecular Weight: 144.22 g/mol [5]

(Image generated for illustrative purposes)

Key Structural Features & Predicted Behavior:

-

Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, suggesting good solubility in polar protic solvents like alcohols (methanol, ethanol) and potentially water.

-

Secondary Amide (-CONH-): The amide functional group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This enhances affinity for polar solvents, both protic and aprotic (e.g., DMSO, DMF).[6][7]

-

tert-Butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group introduces significant lipophilicity. It will favor interactions with nonpolar or moderately polar aprotic solvents (e.g., ethyl acetate, dichloromethane) and may limit solubility in highly polar, aqueous systems.

-

Rotatable Bonds: The molecule has flexibility, allowing it to adopt conformations that may better accommodate different solvent environments.

Overall Prediction: this compound is an amphiphilic molecule with both polar, hydrogen-bonding functionalities and a significant nonpolar moiety. Its solubility is expected to be highest in polar organic solvents, particularly those that can engage in hydrogen bonding. Solubility will likely decrease as solvent polarity decreases (e.g., in hydrocarbons like hexane).

Strategic Solvent Selection

A well-designed solubility screen does not test every possible solvent but rather a representative panel covering a range of polarities and chemical classes. The following diagram illustrates a logical workflow for selecting an appropriate solvent panel for an initial screen.

Caption: Strategic workflow for selecting a diverse solvent panel.

Experimental Protocols for Solubility Determination

Reliable solubility data is built upon robust and well-controlled experimental methods. We present two primary protocols: the "gold standard" Equilibrium Shake-Flask method for thermodynamic solubility and a High-Throughput Screening (HTS) method for kinetic solubility.

The Equilibrium Shake-Flask Method (Thermodynamic Solubility)

This method is considered the most reliable for determining the true equilibrium solubility of a compound and is recommended by numerous regulatory bodies.[1][8] It measures the concentration of a saturated solution after it has been allowed to reach thermodynamic equilibrium.

Principle: An excess of the solid API is agitated in the solvent for a prolonged period, ensuring that the dissolution rate equals the precipitation rate.

Step-by-Step Protocol:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of 4 mL glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds, up to 72 hours may be necessary.[8][9][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Then, carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

-

Dilution: Immediately dilute the filtered supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.[1]

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV or UPLC-MS.[1] The concentration is determined against a standard calibration curve.

-

Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

High-Throughput Screening (HTS) Method (Kinetic Solubility)

In early-stage discovery, a faster, less material-intensive method is often required. The HTS method provides a kinetic or "apparent" solubility value, which is invaluable for ranking compounds.[2]

Principle: A concentrated stock solution of the API (typically in DMSO) is added to the organic solvent, and the point of precipitation is detected.[11]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).

-

Assay Plate Preparation: Dispense the target organic solvents into the wells of a 96-well microplate.

-

Serial Addition: Use an automated liquid handler to add small, increasing aliquots of the DMSO stock solution to the solvent wells.

-

Precipitation Detection: After each addition and a brief mixing period, measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[2]

-

Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first detected. This method is rapid and allows for the screening of dozens of solvents simultaneously.

The following diagram illustrates the general experimental workflow for the Shake-Flask method.

Caption: Standard workflow for the Equilibrium Shake-Flask method.

Quantitative Analysis and Data Presentation

The final step is the accurate quantification and clear presentation of the solubility data. High-Performance Liquid Chromatography (HPLC) is the preferred analytical tool due to its ability to separate the API from any impurities or degradants, ensuring accurate measurement.[1]

Data Summary Table:

All quantitative data should be consolidated into a clear, easy-to-read table. This allows for rapid comparison across different solvents and conditions.

| Solvent Class | Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Method |

| Polar Protic | Methanol | 5.1 | [Experimental Value] | Shake-Flask |

| Ethanol | 4.3 | [Experimental Value] | Shake-Flask | |

| Polar Aprotic | DMSO | 7.2 | [Experimental Value] | Shake-Flask |

| Acetone | 5.1 | [Experimental Value] | Shake-Flask | |

| Ethyl Acetate | 4.4 | [Experimental Value] | Shake-Flask | |

| Nonpolar | Toluene | 2.4 | [Experimental Value] | Shake-Flask |

| n-Hexane | 0.1 | [Experimental Value] | Shake-Flask |

(Note: Polarity Index values are for reference. Experimental solubility values are to be populated from laboratory results.)

Conclusion

Determining the organic solvent solubility of a novel API like this compound is not a perfunctory task but a strategic necessity. By combining predictive structural analysis with rigorous, well-defined experimental protocols such as the Equilibrium Shake-Flask method, researchers can generate the reliable, high-quality data needed to drive informed decisions in process chemistry and formulation science. This systematic approach de-risks development, accelerates timelines, and ultimately lays a solid foundation for a successful drug product.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

Situ Biosciences, OECD 105 – Water Solubility. [Link]

-

Dissolution Technologies (2012), Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Analytice (2022), OECD 105 – Water Solubility Test at 20°C. [Link]

-

EUROLAB, OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]

-

Dow Development Labs, Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

-

ResearchGate (2015), 1236 SOLUBILITY MEASUREMENTS. [Link]

-

PubMed (2018), Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

-

World Health Organization (WHO), Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. [Link]

-

SlideShare (2013), SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

SciELO (2015), Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

BioAssay Systems, Solubility Testing – Shake Flask Method. [Link]

-

Houen, G., et al. (1999), The Solubilities of Denatured Proteins in Different Organic Solvents, Acta Chemica Scandinavica. [Link]

-

SciSpace, The Solubility of Proteins in Organic Solvents.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. This compound [chemicalbook.com]

- 5. 209467-48-1|this compound|BLD Pharm [bldpharm.com]

- 6. scispace.com [scispace.com]

- 7. scispace.com [scispace.com]

- 8. who.int [who.int]

- 9. scielo.br [scielo.br]

- 10. bioassaysys.com [bioassaysys.com]

- 11. pharmatutor.org [pharmatutor.org]

Thermal stability of 3-Amino-N-(tert-butyl)propanamide

<An In-depth Technical Guide to the Thermal Stability of 3-Amino-N-(tert-butyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound, an organic building block with potential applications in pharmaceutical development. Understanding the thermal behavior of active pharmaceutical ingredients (APIs) is paramount for ensuring safety, predicting shelf-life, and developing robust manufacturing processes.[1][2] This document outlines the foundational principles of thermal analysis, details specific experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the interpretation of the resulting data. Furthermore, it explores the anticipated thermal decomposition pathways of this compound based on its chemical structure, providing a predictive lens for risk assessment. The methodologies and insights presented herein are grounded in established principles of pharmaceutical process safety and regulatory expectations.[3]

Introduction: The Imperative of Thermal Stability

This compound (CAS No. 209467-48-1) is a bifunctional molecule containing a primary amine and a tertiary amide group.[4] Its structure suggests potential utility as a synthon or intermediate in the synthesis of more complex pharmaceutical agents. The journey from a promising molecule to a viable drug substance is contingent upon a thorough characterization of its physicochemical properties, with thermal stability being a critical quality attribute.[5][6]

Thermal stability dictates how a compound's quality varies under the influence of temperature over time.[5] An unstable compound can decompose under the thermal stress of manufacturing (e.g., drying, milling) or during long-term storage, leading to loss of potency, formation of toxic impurities, and significant safety hazards.[2][7] Exothermic decomposition events, if not identified and controlled, can lead to thermal runaway reactions, posing a catastrophic risk at scale.[8][9] Therefore, a priori assessment of thermal stability using techniques like TGA and DSC is not merely a characterization step but a fundamental component of process safety and risk management, as outlined by international guidelines such as the ICH Q1A(R2).[10][11][12]

Physicochemical Properties of this compound

A foundational understanding begins with the molecule's basic properties.

| Property | Value | Source |

| CAS Number | 209467-48-1 | [4] |

| Molecular Formula | C7H16N2O | [4][13] |

| Molecular Weight | 144.22 g/mol | [4] |

| Structure |  | - |

Methodologies for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive thermal hazard evaluation. TGA and DSC are complementary methods that, when used together, provide a robust profile of a material's thermal behavior.[14][15][16]

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is the definitive technique for quantifying mass loss associated with decomposition, desolvation, or dehydration.[1][17] By precisely identifying the temperature at which mass loss begins (the onset temperature, Tonset), TGA provides a primary indicator of thermal stability.[17] We employ a nitrogen atmosphere to isolate thermal decomposition from oxidative degradation, ensuring the data reflects the intrinsic stability of the molecule.

Experimental Protocol: TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared aluminum or platinum pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run and maintain the flow throughout the experiment.

-

Heating Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a linear heating rate of 10°C/min.

-

-

Data Analysis: Record the mass change as a function of temperature. Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.

Differential Scanning Calorimetry (DSC)